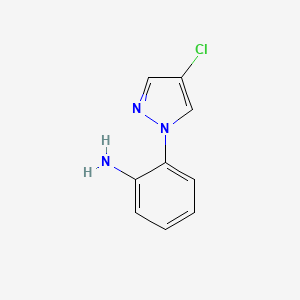

2-(4-chloro-1H-pyrazol-1-yl)aniline

Description

Significance within Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, with its compounds forming the basis of countless natural products, pharmaceuticals, and industrial chemicals. wikipedia.org Within this vast field, pyrazole (B372694) and its derivatives have played a crucial role for over a century due to their chemical reactivity and extensive biological activity. globalresearchonline.net The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts significant metabolic stability and makes it a "privileged scaffold" in drug discovery. nih.govorientjchem.org Pyrazole derivatives are found in numerous applications, from agrochemicals and dyes to a wide spectrum of pharmaceuticals targeting cancer, inflammation, and infectious diseases. globalresearchonline.net

Similarly, aniline (B41778), the simplest aromatic amine, is a foundational molecule in chemical synthesis. wikipedia.org It serves as a precursor to a vast array of dyes, polymers, and drugs. wikipedia.orgdntb.gov.ua The amino group on the aniline ring is a key functional handle, enabling a multitude of chemical transformations and participating in vital intermolecular interactions such as hydrogen bonding. orientjchem.org

The significance of 2-(4-chloro-1H-pyrazol-1-yl)aniline arises from the strategic fusion of these two critical heterocyclic systems. In modern medicinal chemistry, linking multiple pharmacophores is a common strategy to develop molecules with enhanced potency or novel mechanisms of action. wikipedia.org This compound provides a pre-built scaffold containing both the versatile pyrazole ring and the synthetically amenable aniline moiety, offering a direct route to new classes of complex molecules.

Contextualization within Aniline and Pyrazole Derivatives Research

Research into pyrazole derivatives is largely driven by the quest for new therapeutic agents. The pyrazole nucleus is a core component of many blockbuster drugs, including the anti-inflammatory celecoxib (B62257) and the anticancer agent axitinib. nih.govwikipedia.org A significant area of focus is on aminopyrazoles and N-arylpyrazoles, which are key intermediates for synthesizing fused heterocyclic systems with a broad range of biological activities, including antimicrobial and anticancer properties. researchgate.net Several aniline-derived pyrazole compounds, for instance, have been reported as potent antibacterial agents. nih.gov

Aniline derivatives are central to synthetic organic chemistry, serving as reactants for building more complex structures. bldpharm.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl amines, making them readily accessible for drug development and materials science. wikipedia.org

2-(4-chloro-1H-pyrazol-1-yl)aniline sits (B43327) at the intersection of these two major research streams. It serves as an ideal intermediate for creating libraries of novel compounds. For example, the aniline portion of the molecule can undergo diazotization to be converted into a wide range of other functional groups, or it can participate in condensation reactions to form fused systems like pyrazoloquinolines. afinitica.comacs.org The pyrazole moiety, meanwhile, provides a stable, interactive scaffold essential for binding to biological targets such as protein kinases.

Table 2: Predicted Spectroscopic Features of 2-(4-chloro-1H-pyrazol-1-yl)aniline Note: Experimental data is not widely available in peer-reviewed literature. This table is based on structural analysis.

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | - Signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the four protons on the aniline ring.

|

| ¹³C NMR | - Six distinct signals in the aromatic region for the aniline carbons.

|

| IR Spectroscopy | - N-H stretching bands (typically two for a primary amine) around 3300-3500 cm⁻¹.

|

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight.

|

Historical Development and Emerging Research Trajectories

The historical context for 2-(4-chloro-1H-pyrazol-1-yl)aniline is rooted in the independent development of pyrazole and aniline chemistry. The term "pyrazole" was first coined by Ludwig Knorr in 1883, and classic synthetic methods like the Knorr pyrazole synthesis (condensation of 1,3-dicarbonyls with hydrazines) were established soon after. wikipedia.orgijnrd.org Aniline was first isolated in 1826 and became commercially significant with the rise of the synthetic dye industry. dntb.gov.ua

The synthesis of N-arylpyrazoles, the class of compounds to which 2-(4-chloro-1H-pyrazol-1-yl)aniline belongs, represents a more modern challenge. Early methods relied on the often harsh conditions of the Ullmann condensation. wikipedia.org A major breakthrough came with the development of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, in the 1990s. wikipedia.orglibretexts.org These methods allow for the efficient formation of carbon-nitrogen bonds between aryl halides and amines (or N-heterocycles like pyrazole) under much milder conditions, paving the way for the routine synthesis of scaffolds like 2-(pyrazol-1-yl)aniline.

Emerging research trajectories for this compound and its derivatives are focused on two main areas:

Medicinal Chemistry: As a scaffold, it is being explored for the development of novel kinase inhibitors for oncology, leveraging the pyrazole ring's proven ability to interact with ATP-binding sites. Furthermore, the synthesis of new derivatives as potential antibacterial and antiviral agents remains a very active field. nih.gov

Synthetic Methodology: There is a continuous drive to develop more efficient, cost-effective, and environmentally friendly ("green") syntheses. This includes the use of microwave-assisted synthesis and continuous flow reactors to accelerate reaction times and improve yields, which is particularly important for producing compound libraries for high-throughput screening. afinitica.comijnrd.org

Table 3: Principal Synthetic Routes for N-Arylpyrazole Scaffolds

| Reaction Name | Description | Typical Conditions |

|---|---|---|

| Knorr Pyrazole Synthesis & Arylation | A two-step process involving initial formation of the pyrazole ring from a 1,3-dicarbonyl and a hydrazine (B178648), followed by N-arylation. | Step 1: Acid or base catalysis. Step 2: Requires a separate C-N coupling step. |

| Ullmann Condensation | A classical copper-catalyzed reaction coupling an aryl halide with a pyrazole. | High temperatures (>200 °C), polar solvents, stoichiometric copper. wikipedia.org |

| Buchwald-Hartwig Amination | A modern, versatile palladium-catalyzed cross-coupling of an aryl halide (e.g., 1-bromo-2-aminobenzene) with a pyrazole (e.g., 4-chloropyrazole). | Palladium catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu, K₂CO₃), moderate temperatures. wikipedia.orglibretexts.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloropyrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNYEHYZOVTWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Conventional and Advanced Synthesis Approaches

Established and cutting-edge methods provide a robust toolbox for chemists to construct the target molecule. These range from linear, multi-step syntheses that offer control and reliability to more convergent and novel strategies that improve efficiency.

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the precise construction of complex molecules. A common and pragmatic approach for N-aryl pyrazoles involves a three-step sequence. afinitica.comacs.org This strategy can be adapted for the target compound, typically beginning with the formation of the pyrazole (B372694) ring, followed by modification of the aniline (B41778) precursor.

A general and widely utilized pathway is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a β-dicarbonyl compound. mdpi.combeilstein-journals.org For the synthesis of 2-(4-chloro-1H-pyrazol-1-yl)aniline, this sequence can be envisioned as follows:

Hydrazine Formation: The synthesis often commences with a suitable aniline precursor, such as 2-nitroaniline. The aniline is converted into its corresponding hydrazine, (2-nitrophenyl)hydrazine. This can be achieved through diazotization followed by reduction. mdpi.com An alternative approach avoids the handling of potentially unstable hydrazines by generating them in situ, for instance, from arylboronic acids and protected diimides under copper catalysis. beilstein-journals.org

Cyclocondensation: The (2-nitrophenyl)hydrazine is then reacted with a chlorinated 1,3-dielectrophile. A suitable partner for this reaction would be a chlorinated derivative of a 1,3-diketone or an equivalent synthon to install the chloro-substituent at the 4-position of the resulting pyrazole ring.

Nitro Group Reduction: The resulting intermediate, 1-(2-nitrophenyl)-4-chloro-1H-pyrazole, undergoes reduction of the nitro group to form the primary amine. This transformation is commonly achieved using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C). afinitica.comacs.org

Another key multi-step strategy involves forming the 1-(2-aminophenyl)-1H-pyrazole core first and then introducing the chlorine atom. The chlorination of a pyrazole ring at the 4-position can be effectively carried out using reagents like hypochloric acid or its salts in the absence of carboxylic acid. google.com This electrophilic substitution provides a direct route to the final chlorinated product.

The table below summarizes a potential multi-step pathway.

Table 1: Representative Multi-Step Synthesis Pathway

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

| 1 | Cyclocondensation | (2-nitrophenyl)hydrazine + chlorinated 1,3-dicarbonyl compound | 1-(4-chloro-1H-pyrazol-1-yl)-2-nitrobenzene |

| 2 | Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-(4-chloro-1H-pyrazol-1-yl)aniline |

Direct Reductive Amination Strategies

Reductive amination is a powerful method for forming C-N bonds, typically by reacting a carbonyl compound with an amine to form an imine or iminium ion, which is subsequently reduced in situ. ineosopen.orgmasterorganicchemistry.com Common reducing agents for this one-pot process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.com

While highly effective for alkylating amines, the direct synthesis of the N-aryl bond in 2-(4-chloro-1H-pyrazol-1-yl)aniline via a simple reductive amination is not a typical strategy. The direct formation of an N-aryl bond from an aniline and a ketone/aldehyde is generally challenging under standard reductive amination conditions. masterorganicchemistry.com

However, the principles of reductive amination can be applied to synthesize precursors or related structures. For example, a formylpyrazole could be reacted with an aniline derivative in a process that leads to a pyrazole-aniline linked structure. ineosopen.orgresearchgate.net The reaction of carbonyl compounds with amines to form an intermediate imine, followed by reduction, is a well-established synthetic tool. ineosopen.orgresearchgate.net While not a direct route to the title compound, this methodology is crucial in the broader context of synthesizing functionalized pyrazole derivatives. researchgate.net

[3+2] Cycloaddition reactions represent a highly efficient and atom-economical method for constructing five-membered heterocyclic rings like pyrazoles. beilstein-journals.orgorganic-chemistry.org This approach involves the reaction of a 1,3-dipole with a dipolarophile, an unsaturated molecule such as an alkyne or alkene. researchgate.net

For the synthesis of pyrazoles, common 1,3-dipoles include nitrile imines (generated in situ from hydrazonoyl halides) or diazo compounds. organic-chemistry.orgresearchgate.net A hypothetical cycloaddition route to the 2-(4-chloro-1H-pyrazol-1-yl)aniline backbone could involve:

Route A: Reaction of a 2-aminophenyl-substituted 1,3-dipole with a chlorinated alkyne.

Route B: Reaction of a nitrile imine bearing a chloro-substituent with a 2-aminophenyl-substituted alkyne.

A general protocol involves the in situ generation of nitrile imines which then react with dipolarophiles like enones to yield pyrazolines. acs.org These intermediates can then be aromatized to the corresponding pyrazole, often through oxidation. acs.org The regioselectivity of the cycloaddition is a key consideration, ensuring the correct placement of substituents on the final pyrazole ring. acs.orgnih.gov

Table 2: Generalized [3+2] Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Intermediate | Product |

| Hydrazonoyl Halide | Alkyne/Alkene | Pyrazoline | Pyrazole |

| Diazo Compound | Alkyne/Alkene | Pyrazoline | Pyrazole |

C-F Activation Strategies for Pyrazole Incorporation

Carbon-fluorine (C-F) bond activation is an advanced strategy in organic synthesis that leverages the unique properties of organofluorine compounds. While challenging due to the high strength of the C-F bond, its activation allows for the formation of new carbon-carbon or carbon-heteroatom bonds. This strategy is particularly relevant for synthesizing complex molecules from readily available fluoroaromatic precursors.

A plausible, though advanced, synthetic route to 2-(4-chloro-1H-pyrazol-1-yl)aniline could employ a nucleophilic aromatic substitution (SNAr) reaction on a highly activated fluoroaromatic compound. For instance, a reaction between 1-fluoro-2-nitrobenzene (B31998) and 4-chloropyrazole could be envisioned. In this scenario, the fluorine atom, activated by the ortho-nitro group, would serve as a leaving group, being displaced by the pyrazole nitrogen. The subsequent reduction of the nitro group would yield the final aniline product. While not a direct C-F bond cleavage in the catalytic sense, this SNAr pathway is a common method for utilizing fluoroaromatics in N-arylation.

The synthesis of related fluoro-substituted aniline-pyrazole compounds, such as 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline, highlights the importance of fluorinated analogues in medicinal chemistry, although their synthesis often relies on building blocks that already contain the fluorine atom.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyrazoles aims to reduce waste, minimize energy consumption, and use less hazardous materials. ijprt.orggsconlinepress.com

Significant progress has been made in developing environmentally friendly protocols for pyrazole synthesis. These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures. jetir.org

Solvent-Free Reactions: One approach is to conduct reactions under solvent-free conditions, either by grinding the reactants together, sometimes with a catalytic amount of a substance like sulfuric acid or an ionic salt, or by heating them. rsc.orgtandfonline.comresearchgate.net This minimizes the use and disposal of volatile organic solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry. ijprt.org It provides rapid and uniform heating, often dramatically reducing reaction times from hours to minutes and increasing product yields. gsconlinepress.comresearchgate.net The cyclocondensation step in pyrazole synthesis is particularly amenable to this technique.

Green Solvents and Catalysts: When a solvent is necessary, the focus shifts to environmentally benign options like water or ethanol (B145695). frontiersin.org Furthermore, the development of reusable catalysts, such as nano-ZnO or polymer-supported magnetic nanocatalysts, aligns with green principles by simplifying product purification and allowing the catalyst to be recovered and used in subsequent reactions. researchgate.netfrontiersin.org An iodine-mediated cascade reaction has also been reported for synthesizing amino pyrazole derivatives in the absence of both metals and solvents, presenting a highly efficient and environmentally benign strategy. acs.org

These green methodologies could be readily applied to the synthesis of 2-(4-chloro-1H-pyrazol-1-yl)aniline, for example, by performing the key cyclocondensation step using microwave assistance in an aqueous medium with a recyclable catalyst.

Influence of Reaction Conditions on Synthetic Outcome

The success of a synthetic protocol often hinges on the careful control of reaction conditions. Temperature, solvent, and the choice of catalyst are critical variables that can dictate the yield, purity, and even the isomeric outcome of the reaction.

Temperature and solvent choice are pivotal in the synthesis of substituted pyrazoles. In many cases, these parameters determine reaction feasibility and efficiency. For example, in the 1,3-dipolar cycloaddition reactions of 3-phenylsydnones to form 1,3,4-trisubstituted pyrazoles, high temperatures and the use of xylene as a solvent were found to be crucial for achieving good yields. nih.gov

A temperature-controlled divergent synthesis has been developed for pyrazoles and 1-tosyl-1H-pyrazoles under transition-metal-catalyst- and oxidant-free conditions. nih.gov The study found that conventional solvents like acetonitrile (B52724) (CH3CN), ethanol (EtOH), tetrahydrofuran (B95107) (THF), or dimethyl sulfoxide (B87167) (DMSO) were ineffective. nih.gov However, switching the solvent and adjusting the temperature allowed for selective product formation. For instance, the reaction of a chalcone (B49325) with tosylhydrazine in [Bmim]BF4 at 80 °C yielded the N-tosylpyrazole, while increasing the temperature to 120 °C in the presence of a base (DBU) in ethanol led to the formation of the NH-pyrazole. nih.gov

The effect of solvent was also highlighted in a catalyst-free protocol for C=N bond formation, where a mixture of water and a co-solvent like dichloromethane (B109758) (CH2Cl2) at room temperature proved optimal. wikimedia.org The choice of solvent can also be critical in multistep continuous flow syntheses, where a solvent must be suitable for different reaction types. For instance, in the synthesis of 4-(pyrazol-1-yl)carboxanilides, DMF was chosen over ethanol for a cyclocondensation step to allow for higher substrate concentration and temperature. afinitica.com

Table 1: Effect of Solvent on Catalyst-Free C=N Bond Formation wikimedia.org Reaction of aniline and aldehyde b (0.3 mmol) in 10 ml solvent under an air atmosphere.

| Entry | Solvent | Yield (%) |

| 10 | H2O | 30 |

| 11 | CH3OH | 75 |

| 12 | EtOAc | 65 |

| 13 | CHCl3 | 45 |

| 14 | CH2Cl2 | 55 |

| 17 | H2O/CH2Cl2 (4:1) | 95 |

| 18 | H2O/CH3OH (4:1) | 42 |

This data demonstrates that a biphasic solvent system can dramatically improve yield in certain catalyst-free reactions. wikimedia.org

When catalytic methods are employed, the choice of catalyst is paramount. For N-arylation of pyrazoles, copper- and palladium-based catalysts are commonly used. organic-chemistry.org The optimization of these catalytic systems involves screening different ligands, bases, and catalyst precursors to maximize yield and minimize side reactions.

For instance, in the synthesis of 3,5-disubstituted pyrazoles via Cu/Fe catalyzed coupling, the specific combination of metals was essential for the reaction to proceed efficiently. nih.gov In another example, the synthesis of pyrazoles from isoxazoles and oxadiazoles (B1248032) was achieved using a commercially available air-stable Ni(0) complex. organic-chemistry.org

The reduction of a nitro group to an aniline, a key transformation for synthesizing the target molecule from a nitro-precursor, is also highly dependent on the catalyst. A screening of catalysts for the reduction of a nitrophenyl-pyrazole revealed that 10% Pt/C was too unselective, while 10% Pd/C gave only partial conversion. afinitica.com In contrast, both Raney Nickel (RaNi) and 10% Pd/Al2O3 provided complete and selective reduction under various conditions. afinitica.com Ultimately, 10% Pd/Al2O3 was chosen as it was compatible with acetic acid as a solvent, which was not the case for RaNi. afinitica.com

Table 2: Catalyst Screening for Nitro Group Reduction afinitica.com Reduction of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

| Entry | Catalyst | Temperature (°C) | Conversion/Selectivity |

| 1-4 | 10% Pd/C | up to 70 | Partial Conversion |

| 5 | 10% Pt/C | Ambient | Unselective |

| 6-15 | 10% Pd/Al2O3 | Ambient - 80 | Complete & Selective |

| 6-15 | RaNi | Ambient - 80 | Complete & Selective |

This table illustrates the critical impact of catalyst selection on the outcome of the reduction, a common step in the synthesis of aromatic amines. afinitica.com

Synthesis of Key Precursors and Analogues

The construction of the target molecule relies on the availability of appropriately substituted precursors, namely pyrazole and aniline building blocks.

Substituted pyrazole aldehydes are valuable intermediates. A common method for their synthesis is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an activated aromatic or heterocyclic ring. For example, 1,3-disubstituted-1H-pyrazole-4-carbaldehydes can be synthesized from the corresponding hydrazones via the Vilsmeier-Haack reaction. nih.gov

Another strategy involves the [3+2] cycloaddition of hydrazonoyl chlorides with cinnamic aldehydes, which can produce multi-substituted pyrazoles, including those with aldehyde functionalities, under mild, base-mediated conditions. nih.gov The synthesis of pyrazole aldehydes has also been reported as part of a multi-step sequence used to generate a series of pyrazole-aniline linked coumarin (B35378) derivatives. researchgate.net These precursors are crucial for subsequent condensation reactions with anilines to form the desired N-arylpyrazole linkage. researchgate.net

Substituted anilines are fundamental building blocks in organic synthesis. For the target molecule, 2-amino-substituted phenyl pyrazoles are required. The synthesis of substituted anilines can be achieved through various methods, most commonly via the reduction of the corresponding nitroarenes. This reduction can be accomplished using various reagents, such as catalytic hydrogenation with Pd/C, PtO2, or RaNi, or by using metal reductants like Fe, Sn, or Zn in acidic media. afinitica.com

A patent describes the synthesis of 2-(4-chlorophenyl)aniline, a structural analogue of the target compound's aniline fragment, starting from 9-fluorenone (B1672902) through a four-step sequence of ring-opening, chlorination, amidation, and rearrangement degradation. google.com More generally, N-arylation reactions, such as the Buchwald-Hartwig or Ullmann condensation, can be used to couple an amine source with an aryl halide, although these often require catalytic conditions. The direct synthesis of N-substituted pyrazoles from primary anilines has also been reported, reacting the aniline with a 1,3-diketone and an aminating agent like O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C. acs.orgnih.gov This method provides a direct route from a primary aniline to an N-aryl pyrazole. acs.orgnih.gov

In-depth Structural Analysis of 2-(4-chloro-1H-pyrazol-1-yl)aniline Remains Elusive

A comprehensive review of available scientific literature and crystallographic databases reveals a significant gap in the detailed structural and conformational analysis of the chemical compound 2-(4-chloro-1H-pyrazol-1-yl)aniline . Despite its availability from chemical suppliers, dedicated studies elucidating its specific molecular geometry, solid-state structure, and intermolecular interactions have not been publicly documented.

Therefore, it is not possible to provide the detailed, data-driven article as requested. The required experimental data from single-crystal X-ray diffraction and theoretical data from computational studies—which would form the basis for discussing bond lengths, angles, polymorphism, and packing arrangements—are not available for this specific molecule in the surveyed scientific domain.

While research exists for structurally related compounds, such as isomers like 4-(1H-pyrazol-1-yl)aniline or precursors like 4-chloro-1H-pyrazole, extrapolating this information would be scientifically inaccurate and would not pertain to the unique structural characteristics of 2-(4-chloro-1H-pyrazol-1-yl)aniline. The precise substitution pattern (an ortho-substituted aniline linked to the N1 position of a 4-chloropyrazole) dictates its unique electronic and steric properties, which in turn govern its conformation, crystal packing, and intermolecular forces. Without specific studies on this exact compound, any discussion would be purely speculative.

Further research, including de novo crystallographic analysis and computational modeling (e.g., Density Functional Theory calculations), would be required to generate the specific data needed to populate the requested structural and conformational sections.

Molecular Structure and Conformation Analysis

Intermolecular Interactions and Packing Arrangements

Hydrogen Bonding Networks

The molecular structure of 2-(4-chloro-1H-pyrazol-1-yl)aniline contains functional groups capable of acting as both hydrogen bond donors and acceptors, suggesting a high potential for forming extensive intermolecular networks. The primary amine (-NH₂) group on the aniline (B41778) ring is a classic hydrogen bond donor, while the sp²-hybridized nitrogen atom on the pyrazole (B372694) ring is a hydrogen bond acceptor.

Crystallographic studies of related 4-halogenated-1H-pyrazoles provide critical insights into the likely hydrogen bonding motifs. Specifically, 4-chloro-1H-pyrazole is known to form trimeric, hydrogen-bonded assemblies in the solid state. mdpi.comresearchgate.net In this arrangement, three pyrazole molecules connect through intermolecular N-H···N hydrogen bonds. researchgate.net The N···N distances in these motifs are crucial for defining the stability and packing of the crystal lattice. For instance, in the crystal structure of 4-chloro-1H-pyrazole, the intermolecular N···N distances are reported to be 2.885 (3) Å and 2.858 (2) Å. researchgate.net It is highly probable that the 4-chloropyrazole moiety in the title compound engages in similar N-H···N interactions, potentially linking molecules into chains or more complex networks. The aniline's amino group can further extend these networks by forming hydrogen bonds with acceptor atoms on adjacent molecules.

| Compound | Donor-Acceptor | Distance (Å) | Symmetry Operation | Reference |

|---|---|---|---|---|

| 4-chloro-1H-pyrazole | N-H···N | 2.885 (3) | x, -y+1/2, z | researchgate.net |

| 4-chloro-1H-pyrazole | N-H···N | 2.858 (2) | -x+1, -y+1, -z | researchgate.net |

| 4-Chloro-N-(pyrazin-2-yl)aniline | N-H···N (pyrazine) | N/A | Forms hydrogen-bonded dimers | researchgate.net |

Van der Waals and π-π Stacking Interactions

In addition to hydrogen bonding, the crystal packing of 2-(4-chloro-1H-pyrazol-1-yl)aniline is expected to be significantly influenced by van der Waals forces and π-π stacking interactions. These non-covalent interactions are crucial for stabilizing the arrangement of aromatic rings in the solid state. nih.govmdpi.com

The planar structures of the aniline and pyrazole rings facilitate face-to-face or offset π-π stacking. Analysis of analogous compounds reveals that such interactions are common. For example, in the crystal structure of 2-(4-chlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one, π-π stacking is observed between parallel benzene (B151609) rings of adjacent molecules, with a measured centroid-to-centroid separation of 3.721 (4) Å. researchgate.net This distance is characteristic of stabilizing π-π interactions.

| Compound | Interacting Rings | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 2-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one | Benzene || Benzene | 3.721 (4) | N/A (parallel) | researchgate.net |

| 2-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one | Benzene vs. Pyrazole (intramolecular) | N/A | 15.81 (11) | researchgate.net |

Quantum Chemical Studies and Electronic Properties

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely employed for molecules like pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. nih.goveurasianjournals.com

The first step in a computational study is typically geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, predicting bond lengths, bond angles, and dihedral angles. rjpbcs.com For pyrazole derivatives, DFT calculations have been used to determine the most stable conformation, which is often a planar structure. rjpbcs.com

Following optimization, vibrational frequency calculations are performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. nih.govglobalresearchonline.net The predicted frequencies are often scaled to correct for systematic errors in the computational method and can be compared with experimental spectra to confirm the structure. globalresearchonline.net No imaginary frequencies in the output would confirm that the optimized structure is a true energy minimum. researchgate.net

The accuracy of DFT calculations depends on the choice of the functional and the basis set. The B3LYP hybrid functional is one of the most widely used functionals in chemistry. researchgate.net It combines the strengths of Hartree-Fock theory and density functional theory.

The basis set describes the atomic orbitals used in the calculation. The 6-311++G(d,p) basis set is a flexible, split-valence basis set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron distributions. nih.govmdpi.com This level of theory, B3LYP/6-311++G(d,p), is frequently used for pyrazole and aniline (B41778) derivatives to obtain reliable geometric and electronic properties. nih.govglobalresearchonline.netmdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are crucial for understanding the electronic transitions and reactivity of a molecule. nih.gov

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential of the molecule. In a molecule like 2-(4-chloro-1H-pyrazol-1-yl)aniline, the HOMO is expected to be distributed over the electron-rich regions, likely the aniline ring and the pyrazole system. The specific distribution would indicate the most probable sites for electrophilic attack.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity of the molecule. The LUMO's spatial distribution highlights the regions susceptible to nucleophilic attack. For the title compound, the LUMO would likely be located on the pyrazole and phenyl rings, influenced by the electron-withdrawing chloro-substituent.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov This energy gap is also related to the electronic absorption spectrum of the molecule, corresponding to the energy of the lowest-energy electronic transition (HOMO → LUMO). nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its reactive sites.

The MEP surface of 2-(4-chloro-1H-pyrazol-1-yl)aniline is characterized by distinct regions of negative and positive potential, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

Nucleophilic Sites: Regions with negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and are the preferred sites for electrophilic attack. In 2-(4-chloro-1H-pyrazol-1-yl)aniline, the most significant negative potential is expected to be concentrated around the nitrogen atoms. Specifically, the pyridine-type nitrogen atom of the pyrazole ring and the nitrogen atom of the aniline's amino group are predicted to be the primary nucleophilic centers. nih.govresearchgate.net The electronegative chlorine atom attached to the pyrazole ring also contributes to a region of negative potential.

Electrophilic Sites: Regions with positive electrostatic potential (colored in blue) are electron-deficient and are vulnerable to nucleophilic attack. The hydrogen atoms of the amino group and the hydrogen atoms attached to the aromatic rings are expected to exhibit the most positive potential, making them the primary electrophilic sites. journaleras.com

The MEP map provides a visual representation of the charge density distribution across the molecule. The varying colors on the surface indicate the relative charge density, allowing for a qualitative prediction of intermolecular interactions. Theoretical studies on similar aniline and pyrazole derivatives show a clear charge separation. researchgate.netjournaleras.com The aniline ring, activated by the amino group, functions as an electron-donating moiety, while the pyrazole ring, particularly with its electronegative chloro-substituent, acts as an electron-accepting region. This charge distribution is fundamental to the molecule's reactivity and intermolecular interactions.

| Atomic Site/Region | Predicted MEP Value (kcal/mol) | Implication |

| Aniline N-H Hydrogens | +35 to +45 | Strong electrophilic site |

| Pyrazole Ring Hydrogens | +20 to +30 | Moderate electrophilic site |

| Pyridine-type N (Pyrazole) | -40 to -50 | Strong nucleophilic site |

| Aniline Nitrogen (N) | -30 to -40 | Strong nucleophilic site |

| Chlorine Atom (Cl) | -15 to -25 | Moderate nucleophilic site |

Note: The values presented in this table are hypothetical and are based on trends observed in computational studies of structurally related pyrazole and aniline derivatives. They serve to illustrate the expected charge distribution.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilizing effects of these interactions.

In 2-(4-chloro-1H-pyrazol-1-yl)aniline, significant intramolecular charge delocalization is anticipated. This is primarily driven by the interaction between the lone pair electrons of the aniline's nitrogen atom and the π-system of the attached phenyl ring. This delocalization extends to the pyrazole ring, creating a conjugated system across the molecule.

Hyperconjugative interactions are key stabilizing forces within the molecule. The most significant of these interactions, as predicted from studies on analogous systems, include:

n → π : The delocalization of the lone pair (n) of the aniline nitrogen into the antibonding π orbitals of the phenyl ring.

π → π : Intramolecular charge transfer between the π orbitals of the aniline ring and the π antibonding orbitals of the pyrazole ring.

n → σ : Interactions involving the lone pairs of the pyrazole nitrogens and the antibonding σ orbitals of adjacent bonds.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

| LP (N) on Aniline | π* (C-C) in Phenyl ring | ~20-30 | n → π* (Hyperconjugation) |

| π (C-C) in Phenyl ring | π* (C-N) in Pyrazole ring | ~5-15 | π → π* (Intramolecular CT) |

| LP (N) on Pyrazole | σ* (C-Cl) | ~2-5 | n → σ* (Hyperconjugation) |

Note: The stabilization energies (E(2)) are illustrative values based on computational analyses of similar aromatic and heterocyclic systems.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from Density Functional Theory (DFT), are powerful tools for quantifying the chemical reactivity and stability of a molecule. doi.org

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. doi.org

Ionization Potential (I) and Electron Affinity (A): These are calculated from HOMO and LUMO energies (I ≈ -E_HOMO, A ≈ -E_LUMO).

Electronegativity (χ), Chemical Hardness (η), and Softness (S): These are derived from I and A and provide further measures of reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors: These descriptors, such as the Fukui function, indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

For 2-(4-chloro-1H-pyrazol-1-yl)aniline, the electron-donating aniline part is expected to raise the HOMO energy, while the electron-withdrawing chloro-pyrazole part is expected to lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap and thus, higher chemical reactivity. researchgate.netnih.gov

| Parameter | Symbol | Formula | Predicted Value |

| HOMO Energy | E_HOMO | - | ~ -5.5 eV |

| LUMO Energy | E_LUMO | - | ~ -1.8 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | ~ 3.7 eV |

| Ionization Potential | I | -E_HOMO | ~ 5.5 eV |

| Electron Affinity | A | -E_LUMO | ~ 1.8 eV |

| Electronegativity | χ | (I + A) / 2 | ~ 3.65 eV |

| Chemical Hardness | η | (I - A) / 2 | ~ 1.85 eV |

| Chemical Softness | S | 1 / (2η) | ~ 0.27 eV⁻¹ |

| Electrophilicity Index | ω | χ² / (2η) | ~ 3.61 eV |

Note: These values are estimations based on DFT calculations performed on analogous substituted pyrazole and aniline compounds and serve as a guide to the expected reactivity.

Electrophilicity and Nucleophilicity Indices (e.g., electron donating/accepting power)

Electrophilicity and nucleophilicity are fundamental concepts in chemical reactivity. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) measures its electron-donating capability. These indices are calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For the compound 2-(4-chloro-1H-pyrazol-1-yl)aniline, one would anticipate that the aniline moiety would contribute to its nucleophilic character due to the lone pair of electrons on the nitrogen atom. Conversely, the chloro-substituted pyrazole ring would likely enhance its electrophilic nature.

Data Table: Electrophilicity and Nucleophilicity Indices for 2-(4-chloro-1H-pyrazol-1-yl)aniline

| Parameter | Symbol | Calculated Value |

| Electrophilicity Index | ω | Data Not Available |

| Nucleophilicity Index | N | Data Not Available |

| HOMO Energy | EHOMO | Data Not Available |

| LUMO Energy | ELUMO | Data Not Available |

As of the latest search, specific quantum chemical calculations for these indices for 2-(4-chloro-1H-pyrazol-1-yl)aniline have not been published.

Fukui Functions for Site Selectivity

Fukui functions are used within density functional theory (DFT) to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The function calculates the change in electron density at a particular point in the molecule as the total number of electrons changes.

For 2-(4-chloro-1H-pyrazol-1-yl)aniline, a Fukui function analysis would identify which atoms on the aniline and pyrazole rings are most susceptible to attack. It is plausible that the nitrogen atom of the aniline group would be a primary site for electrophilic attack, while certain carbon atoms on the pyrazole ring might be more susceptible to nucleophilic attack.

Data Table: Fukui Function Analysis for 2-(4-chloro-1H-pyrazol-1-yl)aniline

| Atomic Site | fk+ (for nucleophilic attack) | fk- (for electrophilic attack) | fk0 (for radical attack) |

| N (aniline) | Data Not Available | Data Not Available | Data Not Available |

| C (pyrazole) | Data Not Available | Data Not Available | Data Not Available |

| Cl (pyrazole) | Data Not Available | Data Not Available | Data Not Available |

Specific calculations for the Fukui functions of 2-(4-chloro-1H-pyrazol-1-yl)aniline are not present in the reviewed literature.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry plays a crucial role in the prediction and design of molecules with high NLO responses.

Polarizability and Hyperpolarizability Calculations

The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties describe how the electron cloud of a molecule is distorted by an external electric field. Large hyperpolarizability values are indicative of a strong NLO response. These are typically calculated using quantum chemical methods such as DFT.

Data Table: Calculated NLO Properties for 2-(4-chloro-1H-pyrazol-1-yl)aniline

| Property | Symbol | Calculated Value |

| Mean Polarizability | <α> | Data Not Available |

| First Hyperpolarizability | β | Data Not Available |

| Second Hyperpolarizability | γ | Data Not Available |

A search of scientific databases did not yield any published studies on the polarizability or hyperpolarizability calculations for 2-(4-chloro-1H-pyrazol-1-yl)aniline.

Structure-NLO Property Relationships

The relationship between a molecule's structure and its NLO properties is a key area of research. Generally, molecules with significant charge transfer characteristics, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, exhibit enhanced NLO responses.

In 2-(4-chloro-1H-pyrazol-1-yl)aniline, the aniline group acts as an electron donor and the chloro-pyrazole moiety as an electron acceptor. The phenyl and pyrazole rings form a π-conjugated bridge. This donor-π-acceptor architecture is a common motif in NLO-active molecules. Therefore, it could be hypothesized that this compound may exhibit NLO properties, but without computational or experimental data, this remains a theoretical postulation.

Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes within the 2-(4-chloro-1H-pyrazol-1-yl)aniline molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes.

For aniline (B41778) and its derivatives, characteristic bands are observed for N-H stretching, C-N stretching, and aromatic ring vibrations. In substituted anilines, the positions of these bands can shift due to the electronic effects of the substituents. globalresearchonline.net For pyrazole-containing compounds, characteristic vibrations of the pyrazole (B372694) ring are also expected. nih.govresearchgate.net

In a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, FT-IR spectroscopy confirmed the presence of aromatic rings with a peak at 1626 cm⁻¹ and aniline N-H stretches at 3328 cm⁻¹ and 3448 cm⁻¹. mdpi.com Theoretical calculations on similar molecules have been used to assign the observed experimental frequencies to specific vibrational modes. mdpi.comresearchgate.net For instance, in a study on 4-chloro-2-bromoaniline, both experimental and theoretical (DFT) methods were used to analyze the vibrational spectra. researchgate.net

Table 1: Representative FT-IR Vibrational Frequencies for Related Aniline and Pyrazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Aniline) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N (Aniline) | Stretching | 1250-1360 |

| N-H (Pyrazole) | Stretching | ~3431 |

| C-H (Pyrazole) | Stretching | ~3100 |

| C=C/C=N (Pyrazole) | Ring Stretching | 1400-1500 |

Note: The exact positions of the peaks for 2-(4-chloro-1H-pyrazol-1-yl)aniline may vary but are expected to fall within these general ranges.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic light from a laser source. The selection rules for Raman spectroscopy differ from those for IR, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Studies on similar molecules like 2,4-dichloroaniline (B164938) have utilized FT-Raman spectroscopy in conjunction with FT-IR to obtain a more complete vibrational analysis. nih.gov The experimental Raman spectra are often compared with theoretical spectra calculated using methods like Density Functional Theory (DFT) to aid in the assignment of vibrational modes. researchgate.netnih.gov For pyrazole derivatives, Raman spectroscopy can provide insights into the vibrations of the heterocyclic ring. nih.gov

Correlation of Experimental and Theoretical Vibrational Frequencies

To achieve a precise assignment of the observed vibrational bands in the FT-IR and FT-Raman spectra of 2-(4-chloro-1H-pyrazol-1-yl)aniline, researchers often employ computational methods. researchgate.netnih.gov Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) are used to calculate the optimized molecular geometry and the corresponding vibrational frequencies. researchgate.netnih.gov

The calculated frequencies are typically scaled to correct for systematic errors in the theoretical methods. researchgate.net The scaled theoretical frequencies are then compared with the experimental data. A good agreement between the experimental and scaled theoretical frequencies allows for a confident assignment of the observed bands to specific vibrational modes of the molecule. researchgate.netnih.gov This correlative approach has been successfully applied to various substituted anilines and heterocyclic compounds. researchgate.netnih.govdntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectral Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton.

In 2-(4-chloro-1H-pyrazol-1-yl)aniline, distinct signals are expected for the protons of the aniline ring and the pyrazole ring. The protons on the aniline ring will typically appear in the aromatic region (around 7-8 ppm). rsc.org The protons of the pyrazole ring also resonate in the aromatic region, with their exact chemical shifts influenced by the chloro substituent and the point of attachment to the aniline ring. mdpi.comconicet.gov.ar The NH₂ protons of the aniline group usually appear as a broad singlet, the chemical shift of which can be solvent-dependent. mdpi.comrsc.org

Table 2: Expected ¹H NMR Chemical Shift Ranges for 2-(4-chloro-1H-pyrazol-1-yl)aniline

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Aniline Ring Protons | 6.5 - 8.0 |

| Pyrazole Ring Protons | 7.0 - 8.5 |

| NH₂ Protons | Broad signal, variable position |

Note: These are general ranges, and the actual chemical shifts will depend on the specific electronic effects within the molecule and the solvent used for the measurement.

¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. youtube.comlibretexts.org

For 2-(4-chloro-1H-pyrazol-1-yl)aniline, separate signals are expected for the carbons of the aniline and pyrazole rings. The carbons of the aniline ring typically resonate in the range of 110-150 ppm. researchgate.net The carbons of the pyrazole ring will also appear in the aromatic region, with the carbon bearing the chlorine atom expected to be influenced by its electronegativity. nih.govspectrabase.com

Table 3: Expected ¹³C NMR Chemical Shift Ranges for 2-(4-chloro-1H-pyrazol-1-yl)aniline

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aniline Ring Carbons | 110 - 150 |

| Pyrazole Ring Carbons | 100 - 140 |

Advanced NMR Techniques for Structural Confirmation (e.g., DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While standard ¹H and ¹³C NMR provide essential information, advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) offer deeper insight into the structure of 2-(4-chloro-1H-pyrazol-1-yl)aniline.

A DEPT experiment distinguishes between CH, CH₂, and CH₃ groups. For 2-(4-chloro-1H-pyrazol-1-yl)aniline, a DEPT-135 experiment would be particularly informative. It would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons, such as the carbon atom attached to the chlorine in the pyrazole ring and the carbons of the aniline ring bonded to the pyrazole and amino groups, would be absent in a DEPT spectrum. This allows for the unambiguous assignment of the carbon signals, confirming the presence and type of each carbon environment within the molecule.

Table 1: Predicted ¹³C NMR and DEPT-135 Spectral Data for 2-(4-chloro-1H-pyrazol-1-yl)aniline

| Atom Type | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 Signal |

|---|---|---|

| CH (Pyrazole Ring) | 130-140 | Positive |

| CH (Pyrazole Ring) | 105-115 | Positive |

| C-Cl (Pyrazole Ring) | 115-125 | Absent |

| C-N (Aniline Ring) | 140-150 | Absent |

| C-NH₂ (Aniline Ring) | 140-150 | Absent |

| CH (Aniline Ring) | 115-130 | Positive |

| CH (Aniline Ring) | 115-130 | Positive |

| CH (Aniline Ring) | 115-130 | Positive |

Note: Predicted chemical shifts are estimates based on related structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

Electronic Transitions and Chromophore Analysis

The structure of 2-(4-chloro-1H-pyrazol-1-yl)aniline contains two main chromophores: the substituted aniline ring and the chloro-substituted pyrazole ring. These aromatic systems contain π electrons that can be excited to higher energy orbitals (π→π* transitions) upon absorption of UV radiation. sigmaaldrich.com The conjugation between the pyrazole and aniline rings is expected to result in absorption bands at longer wavelengths compared to the individual, unconjugated chromophores. sigmaaldrich.com The presence of the amino group (-NH₂) on the aniline ring, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maximum due to n→π* transitions. uni.lu

Solvatochromic Effects

Solvatochromism describes the shift in the absorption maximum of a compound depending on the polarity of the solvent used. rsc.org This effect is expected for 2-(4-chloro-1H-pyrazol-1-yl)aniline due to its potential for changes in dipole moment upon electronic excitation. In polar solvents, hydrogen bonding and dipole-dipole interactions can stabilize the excited state differently than in nonpolar solvents, leading to a shift in the λmax. nih.gov A study of the UV-Vis spectrum in a range of solvents with varying polarities would provide insight into the nature of the electronic transitions and the charge distribution in the ground and excited states of the molecule. rsc.orgnih.gov For instance, a bathochromic shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental formula of 2-(4-chloro-1H-pyrazol-1-yl)aniline. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental formula, C₉H₈ClN₃, by distinguishing its exact mass from other potential formulas with the same nominal mass. For example, the calculated exact mass for the protonated molecule [M+H]⁺ would be compared against the experimentally measured value to confirm the molecular formula with high confidence. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Table 2: Summary of Analytical Techniques and Expected Information

| Technique | Information Obtained | Relevance to 2-(4-chloro-1H-pyrazol-1-yl)aniline |

|---|---|---|

| DEPT NMR | Differentiates between CH, CH₂, and CH₃ groups. | Confirms the number of each type of carbon-hydrogen environment. |

| UV-Vis Spectroscopy | Identifies electronic transitions and chromophores. | Characterizes the conjugated π-system of the molecule. |

| Solvatochromism (UV-Vis) | Investigates the effect of solvent polarity on electronic transitions. | Provides insight into the polarity of the molecule's ground and excited states. |

| HRMS | Determines the exact mass and elemental composition. | Confirms the molecular formula C₉H₈ClN₃. |

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a highly effective analytical technique for the characterization of thermally stable, low to medium polarity molecules that may not be easily ionized by electrospray ionization (ESI). Given the structural features of 2-(4-chloro-1H-pyrazol-1-yl)aniline, specifically the presence of a basic aniline nitrogen, APCI is a suitable method for its analysis.

In a typical APCI-MS experiment, the analyte solution is introduced into a heated pneumatic nebulizer, where it is converted into a fine aerosol. The high temperature of the vaporizer (typically 350-550 °C) ensures the complete evaporation of the solvent and the analyte molecules into the gas phase. This gaseous mixture then passes through a corona discharge needle, which generates a plasma of reagent gas ions, usually from the solvent and atmospheric gases.

For 2-(4-chloro-1H-pyrazol-1-yl)aniline, the primary ionization mechanism in the positive ion mode is expected to be proton transfer. The basic amino group on the aniline ring readily accepts a proton from the protonated solvent molecules (e.g., [CH₃OH₂]⁺ if methanol (B129727) is used as the solvent) or other protonated species in the APCI source. This "soft" ionization technique typically results in the formation of a prominent protonated molecule, [M+H]⁺, with minimal fragmentation.

While specific experimental APCI-MS data for 2-(4-chloro-1H-pyrazol-1-yl)aniline is not extensively documented in publicly accessible research, the expected primary ion can be predicted based on its molecular formula, C₉H₈ClN₃. The theoretical monoisotopic mass is calculated to be 193.0406 Da. Therefore, the positive ion APCI mass spectrum would be expected to show a strong signal at an m/z corresponding to the [M+H]⁺ ion. Due to the presence of chlorine, a characteristic isotopic pattern for the [M+H]⁺ ion would be observed, with the [M+2+H]⁺ peak appearing at approximately one-third the intensity of the [M+H]⁺ peak.

The table below summarizes the expected key data points for the APCI-MS analysis of this compound in positive ion mode.

| Parameter | Value |

| Molecular Formula | C₉H₈ClN₃ |

| Theoretical Monoisotopic Mass (M) | 193.0406 Da |

| Expected Primary Ion | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 194.0479 |

| Expected m/z for [M+2+H]⁺ (³⁷Cl isotope) | 196.0450 |

Detailed research into the fragmentation patterns, which would typically be achieved through tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion, would be necessary to further elucidate the structure. Such fragmentation would likely involve characteristic losses, such as the neutral loss of the pyrazole moiety or other small molecules, providing further structural confirmation.

Reactivity and Reaction Mechanisms

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, an aminobenzene derivative, is generally activated towards electrophilic attack due to the electron-donating nature of the amino group. However, the attached pyrazolyl group typically acts as an electron-withdrawing substituent, which deactivates the aniline ring and influences the regioselectivity of its reactions.

The amino group (-NH₂) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. Conversely, the 1-pyrazolyl group generally exerts a deactivating, meta-directing influence. The outcome of electrophilic substitution on the aniline ring of 2-(4-chloro-1H-pyrazol-1-yl)aniline is therefore a result of the competition between these two directing effects.

Nitration: The nitration of N-alkylanilines can yield a mixture of products, with outcomes often dependent on reaction conditions. For instance, the nitration of N-methylaniline can produce m-nitro N-methylaniline, while N-ethylaniline may yield the p-nitro product under similar conditions. researchgate.net For N-aryl pyrazoles, nitration has been observed to occur on the phenyl ring. In the case of 2-(1'-phenylpyrazol-4'-yl) benzimidazole, nitration at room temperature occurs on the N-phenyl ring of the pyrazole (B372694). pjsir.org Given the strong directing effect of the amino group, electrophilic attack, such as nitration, on 2-(4-chloro-1H-pyrazol-1-yl)aniline would be expected to occur primarily at the positions ortho and para to the amino group (positions 3 and 5 of the aniline ring). However, the bulky pyrazolyl group at the ortho position may sterically hinder substitution at position 3, favoring the para position (position 5).

Halogenation: The direct halogenation of anilines typically results in ortho- and para-substituted products due to the electron-rich nature of the ring. nih.gov Palladium-catalyzed methods have been developed for the meta-C–H bromination and chlorination of aniline derivatives, overcoming the intrinsic ortho/para selectivity. nih.gov For 3-aryl-1H-pyrazol-5-amines, direct C-H halogenation at the C4 position of the pyrazole ring is achieved using N-halosuccinimides (NXS, where X = Br, I, Cl). beilstein-archives.org In the context of 2-(4-chloro-1H-pyrazol-1-yl)aniline, electrophilic halogenation would likely follow the directing influence of the amino group, targeting the available ortho and para positions on the aniline ring.

The amino group of the aniline moiety allows for various C-N bond-forming coupling reactions, which are fundamental in modern organic synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl halides and amines. nih.gov The aniline nitrogen in 2-(4-chloro-1H-pyrazol-1-yl)aniline can act as a nucleophile in Buchwald-Hartwig reactions to couple with various aryl or heteroaryl halides, leading to the formation of diarylamine derivatives. This methodology has been successfully applied to unprotected five-membered heterocyclic bromides, including pyrazoles, reacting with a variety of amine nucleophiles. acs.org One-pot procedures combining biocatalytic aminations with Buchwald-Hartwig N-arylation have also been developed to synthesize chiral N-arylamines. nih.gov

Suzuki-Miyaura Coupling: While primarily a C-C bond-forming reaction, the Suzuki-Miyaura coupling can be employed on the aniline ring if it is first converted to a suitable derivative, such as an aryl halide or triflate. For instance, if the aniline were brominated, the resulting bromo-substituted derivative could undergo Suzuki coupling with various boronic acids to introduce new aryl or alkyl substituents. nih.gov The reaction has been effectively used to synthesize a wide range of 4-substituted-1H-pyrazole-3,5-diamines from 4-bromo-3,5-dinitro-1H-pyrazole and various boronic acids. rsc.org This highlights the utility of the reaction for functionalizing pyrazole-containing scaffolds. nih.govrsc.orgyoutube.com

| Coupling Reaction | Reactant Type for Aniline Moiety | Potential Product | Catalyst/Conditions |

| Buchwald-Hartwig Amination | Amine (as nucleophile) | N-Aryl-2-(4-chloro-1H-pyrazol-1-yl)aniline | Pd catalyst, ligand, base nih.gov |

| Suzuki-Miyaura Coupling | Aryl halide derivative of aniline | Aryl-substituted 2-(4-chloro-1H-pyrazol-1-yl)aniline | Pd catalyst, base nih.gov |

| Ullmann Condensation | Amine (as nucleophile) | N-Aryl-2-(4-chloro-1H-pyrazol-1-yl)aniline | Cu catalyst, base, high temperature |

Reactivity of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle. Its reactivity is characterized by a susceptibility to electrophilic attack at the C4 position and nucleophilic attack at the C3 and C5 positions. researchgate.netresearchgate.net The presence of a chlorine atom at the C4 position in 2-(4-chloro-1H-pyrazol-1-yl)aniline significantly influences this reactivity profile.

In unsubstituted pyrazoles, the C4 position is electron-rich and thus the preferred site for electrophilic substitution reactions like nitration, sulfonation, and halogenation. researchgate.netrrbdavc.org However, in 2-(4-chloro-1H-pyrazol-1-yl)aniline, this position is already occupied by a chlorine atom.

Further electrophilic substitution at the C4 position is generally difficult. Halogenation of pyrazole itself occurs primarily at the C4 position. researchgate.net To introduce substituents at other positions, the C4 position often needs to be blocked first. researchgate.net Electrosynthesis provides a method for the chlorination of pyrazoles at the C4 position. researchgate.net It is conceivable that under harsh conditions, an electrophile could displace the chlorine atom, but this is not a typical reaction pathway. More commonly, the existing chloro-substituent will direct further reactions or be the site of nucleophilic substitution.

The C3 and C5 positions of the pyrazole ring are electron-deficient due to their proximity to the electronegative nitrogen atoms. This makes them susceptible to nucleophilic attack, a characteristic that is generally disfavored in electron-rich aromatic systems. researchgate.netresearchgate.net The presence of the electron-withdrawing N-aryl group and the C4-chloro substituent can further enhance the electrophilicity of the C3 and C5 carbons.

While direct nucleophilic substitution of hydrogen at these positions is rare, they can be activated towards attack if a suitable leaving group is present. Reactions involving strong nucleophiles or organometallic reagents can lead to substitution at these sites. For example, nucleophilic substitution reactions have been studied on N-nitropyrazoles, demonstrating the susceptibility of the pyrazole ring to such attacks under activated conditions. acs.org

The pyrazole ring, under certain conditions, can undergo transformations and rearrangements to form other heterocyclic systems. These reactions often require energy input (heat or light) or specific reagents to proceed.

Conversion to Triazoles: Pyrazolyl-substituted amidrazones have been shown to undergo conversion into 1,2,4-triazolyl derivatives, a process that can be accelerated by an oxidant. researchgate.net

Conversion to Pyrimidines: Certain pyrazole derivatives can react with reagents like hydrazine (B178648) to yield other heterocyclic structures such as pyrimidines. nih.gov

[3+2] Cycloadditions: Sydnones, which are mesoionic compounds, can undergo [3+2] cycloaddition reactions with dipolarophiles to form pyrazoles. tandfonline.comtandfonline.com This reactivity highlights the potential for the pyrazole ring itself to participate in cycloaddition-type rearrangements under specific conditions.

These transformations suggest that the pyrazole core of 2-(4-chloro-1H-pyrazol-1-yl)aniline is not inert and could potentially be converted into other valuable heterocyclic scaffolds.

Role of the Chloro Substituent in Reactivity

The presence of a chlorine atom at the 4-position of the pyrazole ring is a key determinant of the chemical behavior of 2-(4-chloro-1H-pyrazol-1-yl)aniline. It influences the molecule's susceptibility to substitution reactions and modulates the electron density across the heterocyclic system.

Nucleophilic Substitution Reactions

The carbon-chlorine bond on an aromatic heterocycle like pyrazole is a potential site for nucleophilic substitution reactions. Although the C-Cl bond is generally strong, the electronic environment of the pyrazole ring can facilitate its replacement by a suitable nucleophile, particularly under specific reaction conditions. For instance, in related chloro-substituted pyrimidines, reactions with nucleophiles like 1H-pyrazole result in the displacement of the chlorine atom. nih.gov

In the context of pyrazoles, the electrochemical chlorination process itself can lead to subsequent reactions. Studies on the electrosynthesis of 4-chloropyrazole have shown that the product can undergo further reactions. One proposed mechanism involves the initial 4-chloropyrazole being chlorinated again to form 1,4-dichloropyrazole. This highly reactive intermediate then interacts with another molecule of 4-chloropyrazole, acting as a nucleophile, to produce a C-N coupled bipyrazole. researchgate.net This suggests that the chloro-substituted pyrazole can participate in complex reaction sequences, acting both as an electrophilic substrate for substitution and as a nucleophile in subsequent steps. researchgate.net

While direct studies on nucleophilic substitution of the chloro group in 2-(4-chloro-1H-pyrazol-1-yl)aniline are not extensively detailed, the reactivity of similar compounds suggests this is a viable pathway for derivatization. The reaction would likely proceed through an addition-elimination mechanism, characteristic of nucleophilic aromatic substitution.

Influence on Electron Density Distribution

The chloro substituent significantly impacts the electronic landscape of the pyrazole ring. As an electronegative atom, chlorine exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density at the carbon atom to which it is attached (C4) and, to a lesser extent, at other positions in the ring. This polarization of the C-Cl bond makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of reactions that derivatize 2-(4-chloro-1H-pyrazol-1-yl)aniline is essential for synthesizing new, complex molecules. Research into related systems provides insight into potential reaction pathways and the energetic profiles of their transition states.

Proposed Reaction Pathways

Derivatization of aniline-pyrazole scaffolds can proceed through various multicomponent reactions. One notable example is the synthesis of 1H-pyrazolo[3,4-b]quinolines, which can be formed from the reaction of an aniline, an aromatic aldehyde, and a pyrazolone (B3327878) derivative. preprints.orgnih.gov In one proposed mechanism for a related synthesis, the reaction is catalyzed by L-proline, which is thought to initially form an enamine with the pyrazolone. This enamine then reacts with the aldehyde and aniline in a sequence of steps to construct the quinoline (B57606) ring system. preprints.org

Applying this logic to 2-(4-chloro-1H-pyrazol-1-yl)aniline, the aniline nitrogen could act as a nucleophile in a multicomponent reaction. For example, a reaction with an aldehyde and a suitable carbonyl compound could lead to the formation of fused heterocyclic systems. The specific pathway would involve initial imine formation between the aniline and the aldehyde, followed by cyclization and aromatization steps.

Another potential reaction pathway involves C-N coupling, as seen in the formation of bipyrazoles during the electrochemical chlorination of pyrazole. researchgate.net This pathway suggests that under certain conditions, the pyrazole ring nitrogen of one molecule could act as a nucleophile, attacking the chlorinated carbon of another, leading to dimerization or polymerization.

Table 1: Potential Derivatization Pathways and Intermediates

| Reaction Type | Reactants | Key Intermediate | Product Type |

|---|---|---|---|

| Multicomponent Reaction | Aldehyde, Carbonyl Compound | Iminium ion, Enamine | Fused Heterocycles (e.g., Quinolines) |

| Nucleophilic Substitution | External Nucleophile (e.g., Amine, Alkoxide) | Meisenheimer-like complex | Substituted Pyrazoles |

This table is generated based on mechanistic insights from related chemical systems.

Transition State Analysis

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms. nih.gov Transition state analysis allows for the characterization of the high-energy structures that connect reactants to products, offering a detailed picture of the reaction pathway. nih.govmdpi.com

In studies of related pyrazole syntheses, such as the reaction between a nitrylimine and a nitroalkene, DFT calculations (using functionals like WB97XD) have been employed to explore the potential energy surface. nih.gov These calculations help to identify the transition states for each step of the proposed mechanism. Vibrational analysis is used to confirm the nature of these stationary points: minima (reactants, products) have all positive frequencies, while transition states possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov To ensure that a located transition state correctly connects the intended reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. nih.gov

For derivatization reactions of 2-(4-chloro-1H-pyrazol-1-yl)aniline, similar computational studies could be performed. For instance, in a proposed nucleophilic substitution reaction, DFT could be used to model the transition state of the nucleophile attacking the C4 carbon of the pyrazole ring. The calculated activation energy for this step would provide a quantitative measure of the reaction's feasibility. In a study of a related S_N2-type reaction for the synthesis of a tris(pyrazol-yl)methyl aniline derivative, DFT calculations were used to determine the activation barriers, which were found to be consistent with the high reaction temperatures required experimentally. mdpi.com Such analyses provide invaluable, atom-level detail that complements experimental findings and aids in the rational design of synthetic routes.

Coordination Chemistry and Ligand Design

2-(4-chloro-1H-pyrazol-1-yl)aniline as a Ligand Precursor

The molecular structure of 2-(4-chloro-1H-pyrazol-1-yl)aniline, featuring a pyrazole (B372694) ring linked to an aniline (B41778) fragment at the ortho position, suggests its potential to act as a chelating ligand. The presence of multiple nitrogen donor atoms in a sterically favorable arrangement allows for the formation of stable metal complexes.

Denticity and Coordination Modes

Based on its structure, 2-(4-chloro-1H-pyrazol-1-yl)aniline is anticipated to primarily function as a bidentate ligand. Coordination to a metal center would likely occur through the N2 atom of the pyrazole ring and the nitrogen atom of the aniline's amino group. This would form a stable five-membered chelate ring, a common feature in coordination chemistry that enhances complex stability through the chelate effect.

Pyrazoles and their derivatives are known to exhibit a variety of coordination modes, including monodentate, bridging bidentate, and chelating. researchgate.net The specific mode adopted by 2-(4-chloro-1H-pyrazol-1-yl)aniline would depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Synthesis of Metal Complexes

The synthesis of metal complexes with 2-(4-chloro-1H-pyrazol-1-yl)aniline as a ligand would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general synthetic approach would be the direct reaction of the ligand with a metal halide or perchlorate (B79767) salt in a solvent like ethanol (B145695), methanol (B129727), or acetonitrile (B52724). The resulting complexes could then be isolated as crystalline solids.

For example, a typical synthesis might involve the following reaction:

MCl₂ + 2(C₉H₇ClN₃) → [M(C₉H₇ClN₃)₂]Cl₂

Where M represents a divalent transition metal ion such as Cu(II), Ni(II), Co(II), or Zn(II). The stoichiometry of the resulting complex would depend on the coordination preferences of the metal ion. For instance, octahedral complexes would likely have a 1:2 metal-to-ligand ratio, while tetrahedral or square planar complexes might also be formed. researchgate.net

Structural Characterization of Metal Complexes

The characterization of the metal complexes of 2-(4-chloro-1H-pyrazol-1-yl)aniline would rely on a combination of spectroscopic techniques and X-ray diffraction studies to elucidate their structural and electronic properties.

Spectroscopic and X-ray Diffraction Studies of Complexes

Infrared (IR) Spectroscopy: IR spectroscopy would be a crucial tool for confirming the coordination of the ligand to the metal center. Key vibrational bands to monitor would include the N-H stretching frequency of the aniline group and the C=N and N-N stretching frequencies of the pyrazole ring. A shift in these bands upon complexation would provide evidence of ligand coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Pd(II)), ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the complex in solution. Shifts in the proton and carbon signals of the ligand upon coordination would indicate the binding sites.

UV-Visible Spectroscopy: The electronic spectra of the complexes would reveal information about the d-d transitions of the metal ion and charge transfer bands, which are indicative of the coordination geometry around the metal center.

Table 1: Expected Spectroscopic Data for a Hypothetical [Ni(2-(4-chloro-1H-pyrazol-1-yl)aniline)₂Cl₂] Complex